Palmitoyl thio-PC
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCGLSWHABGOT-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921231 | |
| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113881-60-0 | |
| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Reactivity and Substrate Profile of Palmitoyl Thio Pc
Palmitoyl (B13399708) Thio-PC as a Specific Substrate for Phospholipase A2 (PLA2)
Palmitoyl Thio-PC, also known as 1-palmitoyl-2-thiopalmitoyl phosphatidylcholine (2-thioPC), is a structurally modified phospholipid specifically designed as a substrate for phospholipase A2 (PLA2). nih.gov Its key feature is the presence of a thioester linkage at the sn-2 position instead of the typical ester bond found in natural phospholipids (B1166683). medchemexpress.comebiohippo.com This modification is central to its utility in enzymatic assays.
Biochemical Basis of Thioester Hydrolysis by PLA2
Phospholipase A2 enzymes catalyze the hydrolysis of the fatty acid at the sn-2 position of glycerophospholipids. In the case of this compound, PLA2 specifically cleaves the thioester bond. nih.govscbt.com This reaction releases palmitic acid and a product containing a free sulfhydryl (thiol) group, 2-thiolysophosphatidylcholine. nih.gov The presence of the thioester linkage enhances the molecule's reactivity with PLA2, facilitating rapid hydrolysis. scbt.com The hydrophobic nature of the compound also allows it to effectively integrate into lipid bilayers, which can influence membrane dynamics. scbt.com
The hydrolysis of the thioester bond is the critical step that enables the quantitative measurement of PLA2 activity. The liberated free thiol is readily detected by chromogenic reagents, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). nih.govebiohippo.com The reaction between the thiol and DTNB produces a distinct yellow-colored product, which has a maximum absorbance at 412 nm. ebiohippo.comcaymanchem.com This color change allows for the continuous spectrophotometric monitoring of the enzymatic reaction as it proceeds. nih.gov
Applications in Quantitative Enzymatic Assays
The specific and detectable nature of this compound's hydrolysis by PLA2 makes it an ideal substrate for quantitative enzymatic assays. nih.govmedchemexpress.com Researchers can measure the rate of the colorimetric change produced by the reaction with DTNB to determine the activity of the PLA2 enzyme. nih.gov This method is sensitive and can be adapted for use in various formats, including microtiter plate readers, making it suitable for high-throughput screening. caymanchem.com
This chromogenic substrate has demonstrated absolute specificity for phospholipase A2, making it a reliable tool for both the detection and kinetic characterization of soluble and membrane-bound forms of the enzyme. nih.gov For instance, it has been successfully used to measure the activity of bee venom sPLA2 in a mixed micelle system with Triton X-100. medchemexpress.comebiohippo.comcaymanchem.com
Below is a table summarizing the results of a study on the hydrolysis of 1 mM 2-thioPC by bee-venom phospholipase A2 in the presence of varying concentrations of Triton X-100. nih.gov
| Triton X-100 Concentration (mM) | Specific Activity of Bee-Venom PLA2 (μmol/min/mg) |
| 4 | 96.9 |
| 16 | 17.9 |
Derivatization and Analogue Utility in Thioesterase Studies
The fundamental structure of this compound and other thioester analogs of glycerophospholipids serves as a platform for creating a variety of derivatives and analogs. ebiohippo.com These modified molecules are instrumental in exploring the specificity of different thioesterases and related enzymes.
Exploration of Enzyme Specificity
By synthesizing analogs with different fatty acyl chains at the sn-1 and sn-2 positions, researchers can investigate how chain length and saturation affect the substrate specificity and catalytic efficiency of various phospholipases. scbt.com For example, analogs like 1,2-bis(heptanoylthio)glycerophosphocholine, with its unique thioether linkages, can be used to probe how different chemical bonds influence enzyme recognition and activity. scbt.com
Furthermore, the general principle of using thioester analogs extends beyond PLA2 to other enzymes involved in lipid metabolism. For instance, arachidonoyl thio-PC is a known substrate for a range of phospholipase A2s, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). biomol.comglpbio.com The cleavage of the sn-2 fatty acid in this analog also generates a free thiol, which can be quantified using chromogenic reagents. biomol.comglpbio.com This allows for the measurement of isozyme-specific cPLA2 activity by selectively excluding or inhibiting sPLA2 and iPLA2 activities in the assay. biomol.comglpbio.com
The study of palmitoyl-protein thioesterases (PPTs), which remove fatty acids from proteins, also utilizes thioester-containing substrates. nih.gov While not directly this compound, fluorogenic substrates like 4-methylumbelliferyl-6-thio-palmitate-β-d-glucopyranoside are used in enzymatic assays to identify inhibitors and modulators of enzymes like PPT1. acs.orgplos.org This highlights the broader utility of the thioester motif in designing specific substrates for various classes of enzymes that act on lipid-modified molecules.
Molecular Mechanisms of Protein Palmitoylation and Depalmitoylation
Dynamic S-Acylation of Proteins via Thioester Bonds
S-acylation, commonly referred to as S-palmitoylation, is a reversible post-translational modification involving the covalent attachment of a fatty acid, typically the 16-carbon palmitic acid, to the thiol group of a cysteine residue on a protein. ijbs.comresearchgate.netnih.govnih.gov This process is distinct from other forms of protein lipidation, such as myristoylation or prenylation, due to its reversibility. nih.govwikipedia.orgtandfonline.com The key to this dynamic nature is the thioester bond that links the fatty acid to the protein. ijbs.comupenn.edufrontiersin.orgroyalsocietypublishing.orgfrontiersin.org This bond is labile, meaning it can be readily formed and broken within the cellular environment, allowing for rapid cycling of proteins between acylated and deacylated states. ijbs.comnih.govtandfonline.comfrontiersin.org
This reversibility allows S-acylation to function as a molecular switch, providing spatiotemporal control over a protein's function. wikipedia.orgroyalsocietypublishing.orgnih.gov The attachment of the fatty acid increases the protein's hydrophobicity, which can facilitate its association with cellular membranes, direct its trafficking between organelles like the Golgi apparatus and the plasma membrane, and modulate protein-protein interactions. nih.govwikipedia.orgfrontiersin.orgfrontiersin.org The dynamic equilibrium between S-acylation and deacylation is essential for a wide range of cellular processes, including signal transduction, neurotransmission, and immune responses. researchgate.netnih.govroyalsocietypublishing.org
Role of Palmitoyl (B13399708) Acyltransferases (PATs/zDHHCs)
The enzymatic attachment of palmitate to substrate proteins is catalyzed by a large family of enzymes known as protein acyltransferases (PATs). mdpi.comfrontiersin.org In mammals, this family consists of 23 members, most of which are characterized by a conserved zinc-finger-like, cysteine-rich domain (CRD) containing an Asp-His-His-Cys (DHHC) motif. ijbs.commdpi.comfrontiersin.orgembopress.org Consequently, these enzymes are often referred to as zDHHCs. ijbs.commdpi.com
zDHHCs are typically integral membrane proteins, with the majority residing in the membranes of the Golgi apparatus and the endoplasmic reticulum. ijbs.comnih.govfrontiersin.org The catalytic DHHC motif is located on the cytosolic side of the membrane, where it can interact with substrate proteins. mdpi.comresearchgate.net The catalytic mechanism of zDHHC enzymes generally follows a two-step "ping-pong" model. frontiersin.orgroyalsocietypublishing.org
Autoacylation: The enzyme first catalyzes its own acylation, where the palmitoyl group from a donor molecule (palmitoyl-CoA) is transferred to the cysteine residue within the DHHC motif, forming a transient palmitoyl-enzyme intermediate. frontiersin.orgembopress.orgresearchgate.netroyalsocietypublishing.org
Acyl Transfer: In the second, slower step, the enzyme binds to the substrate protein and transfers the palmitoyl group from its catalytic cysteine to a specific cysteine on the substrate. frontiersin.orgroyalsocietypublishing.org
While there is no universal consensus sequence for palmitoylation, zDHHC enzymes achieve substrate specificity through various mechanisms, including direct protein-protein interactions and the spatial constraint of localizing with their substrates in specific subcellular compartments. nih.govroyalsocietypublishing.org
Function of Palmitoyl-Protein Thioesterases (PPTs) in Reversible Palmitoylation
The reversibility of S-palmitoylation is ensured by the action of depalmitoylating enzymes, which hydrolyze the thioester bond to remove the fatty acid from the protein. wikipedia.orgfrontiersin.orgembopress.org This reverse reaction is catalyzed by several families of serine hydrolases, including acyl-protein thioesterases (APTs), palmitoyl-protein thioesterases (PPTs), and certain α/β-hydrolase domain-containing (ABHD) proteins. frontiersin.orgembopress.orgplos.org These thioesterases are located in different cellular compartments, such as the cytosol and lysosomes, allowing them to regulate the palmitoylation status of a diverse range of proteins. wikipedia.orgfrontiersin.org The concerted activities of PATs and thioesterases establish the dynamic palmitoylation-depalmitoylation cycle that is critical for regulating the function of many cellular proteins. nih.govfrontiersin.orgplos.org
Palmitoyl-Protein Thioesterase 1 (PPT1) is a small glycoprotein (B1211001) that functions as a lysosomal thioesterase. acs.orgfrontiersin.orggenecards.org Its primary role is to remove long-chain fatty acyl groups, such as palmitate, from cysteine residues of modified proteins that are targeted for degradation within the lysosome. acs.orgfrontiersin.orggenecards.org The enzyme is encoded by the PPT1 gene, and loss-of-function mutations in this gene lead to a deficiency in PPT1 activity. frontiersin.orgnih.gov This deficiency is the cause of the fatal pediatric neurodegenerative lysosomal storage disorder known as infantile neuronal ceroid lipofuscinosis (CLN1). frontiersin.orgbiorxiv.orgupenn.edupnas.org
While PPT1 is predominantly a lysosomal enzyme, proteomic analyses have also detected its presence in other cellular locations, including synaptosomes, suggesting it may have physiological functions outside of the lysosome. acs.orgfrontiersin.org In neurons, PPT1 expression is developmentally regulated, and the enzyme is found in axons and presynaptic areas. frontiersin.org A few substrates of PPT1 have been identified, including the presynaptic chaperone CSPα, the G-protein Goα, and components of the mitochondrial ATP synthase. acs.orgupenn.edu The identification of its full range of substrates is critical to understanding the molecular basis of CLN1 disease. upenn.edu
Identifying the complete repertoire of proteins that are depalmitoylated by PPT1 is essential for understanding its biological roles and the pathology of CLN1 disease. upenn.eduresearchgate.net Given the lack of a clear consensus sequence for palmitoylation, unbiased proteomic approaches are required to discover novel substrates. royalsocietypublishing.org These strategies typically aim to identify proteins that show increased levels of palmitoylation in cells or tissues where PPT1 function is absent, such as in PPT1 knockout mouse models. plos.orgbiorxiv.org
Modern proteomics has provided powerful tools for the large-scale identification of S-acylated proteins. Two prominent methods are Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC). plos.orgbiorxiv.orgresearchgate.net
The Acyl-Biotin Exchange (ABE) assay involves a three-step chemical process to specifically label previously palmitoylated cysteines. researchgate.netjove.comnih.gov
Blocking: Free (unmodified) cysteine thiols in a protein lysate are irreversibly blocked with a reagent like N-ethylmaleimide (NEM). upenn.eduresearchgate.netjove.com
Cleavage: The thioester bonds of palmitoylated cysteines are selectively cleaved using neutral hydroxylamine (B1172632), which exposes the thiol groups. upenn.eduresearchgate.netjove.com
Labeling: These newly revealed thiols are then tagged with a thiol-reactive biotin (B1667282) reagent (e.g., HPDP-biotin). researchgate.netraybiotech.comfigshare.com The biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry. researchgate.netnih.govraybiotech.com
The Acyl-Resin Assisted Capture (Acyl-RAC) method is a variation of this approach. plos.orgbiorxiv.orgresearchgate.net After the initial blocking and hydroxylamine-mediated cleavage steps, the newly exposed thiols are captured directly onto a thiopropyl sepharose resin. upenn.eduplos.org The captured proteins are then eluted and identified by mass spectrometry. upenn.edu These methods have been successfully used to compare the palmitoylated proteomes of wild-type and PPT1 knockout mouse brains to identify putative PPT1 substrates. plos.orgbiorxiv.org
Following the identification of putative substrates through large-scale proteomic screens, biochemical validation is required to confirm a direct enzyme-substrate relationship. biorxiv.org This validation typically involves performing direct depalmitoylation assays in vitro. biorxiv.org In such an assay, a candidate protein that has been identified as hyper-palmitoylated in the absence of PPT1 is tested to see if it can be directly depalmitoylated by the enzyme. biorxiv.org This is often accomplished by incubating the putative substrate with active, recombinant PPT1 enzyme and measuring the removal of the palmitate group. biorxiv.org This stringent validation step confirms that the identified protein is a true physiological substrate of PPT1, and these validated substrates provide crucial insights into the molecular pathways disrupted in CLN1 disease. plos.orgbiorxiv.org
Proteomic Approaches (e.g., Acyl Resin-Assisted Capture, Mass Spectrometry)
Functional Categorization of PPT1 Substrates
Palmitoyl-protein thioesterase 1 (PPT1) is a critical depalmitoylating enzyme primarily localized to the lysosome, but also found in synaptosomes, synaptic vesicles, and axons. plos.orgoup.com Its function is essential for neuronal health, and mutations in the PPT1 gene lead to the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis (INCL). upenn.edunih.govnih.gov PPT1 removes palmitate from a wide range of substrate proteins, and a deficiency in this enzyme leads to the accumulation of these palmitoylated proteins, disrupting various cellular processes. upenn.edunih.gov Proteomic studies have identified numerous PPT1 substrates, which can be categorized into several functional groups, highlighting the diverse roles of PPT1-mediated depalmitoylation in neuronal function. plos.orgupenn.edunih.govbiorxiv.orgupenn.edunih.gov
PPT1-mediated depalmitoylation plays a role in regulating the function of cytoskeletal and structural proteins, which are vital for maintaining cell shape, motility, and intracellular transport. Research has identified several cytoskeletal components as substrates for PPT1. plos.orgupenn.edunih.govupenn.edu The precise functional consequences of their depalmitoylation are an active area of investigation, but it is clear that the dynamic lipid modification of these proteins is important for neuronal architecture and function.
Table 1: Examples of Cytoskeletal and Structural Protein Substrates of PPT1
| Protein | Function |
|---|---|
| Tubulin alpha and beta chains | Building blocks of microtubules, essential for cell structure and intracellular transport. |
| Actin | Forms microfilaments, crucial for cell motility, shape, and division. |
| Spectrin | A major component of the cytoskeleton that lines the intracellular side of the plasma membrane. |
This table is generated based on data from multiple proteomic studies identifying PPT1 substrates. plos.orgupenn.edunih.govupenn.edu
Synaptic adhesion molecules are crucial for the formation, maintenance, and plasticity of synapses. The regulation of these molecules by palmitoylation and depalmitoylation is critical for proper synaptic connectivity and function. Several synaptic adhesion molecules have been identified as substrates for PPT1, suggesting that their depalmitoylation is a key step in their life cycle and function. plos.orgupenn.edunih.govbiorxiv.orgupenn.edunih.gov
Table 2: Examples of Synaptic Adhesion Molecule Substrates of PPT1
| Protein | Function |
|---|---|
| N-cadherin | A calcium-dependent cell-cell adhesion protein important for synaptic stability. |
| Protocadherins | A large family of cell adhesion molecules involved in establishing and maintaining specific neuronal connections. |
| Contactin | A cell adhesion molecule that plays a role in axon guidance and synapse formation. |
This table is based on findings from proteomic analyses of PPT1 substrates. plos.orgupenn.edunih.govbiorxiv.orgupenn.edunih.gov
The function of ion channels and transporters is tightly regulated to control neuronal excitability and signaling. Palmitoylation is known to modulate the activity and localization of many of these proteins. PPT1 has been shown to depalmitoylate a variety of channels and transporters, indicating its role in fine-tuning neuronal communication. plos.orgupenn.edunih.govbiorxiv.orgupenn.edunih.gov A recent study has shown that the lack of Ppt1-mediated depalmitoylation is critical for AMPA receptor (AMPAR)-mediated plasticity and associated homeostatic adaptations of synaptic transmission in cortical circuits. jneurosci.org
Table 3: Examples of Channel and Transporter Substrates of PPT1
| Protein | Function |
|---|---|
| GluA1 (AMPA receptor subunit) | A subunit of the ionotropic glutamate (B1630785) receptor that mediates fast synaptic transmission. jneurosci.org |
| NMDA receptor subunits | Subunits of the N-methyl-D-aspartate receptor, critical for synaptic plasticity. acs.org |
| GABA-A receptor subunits | Components of the major inhibitory neurotransmitter receptor in the brain. |
| Voltage-gated calcium channels | Mediate calcium influx in response to membrane depolarization, crucial for neurotransmitter release. |
This table compiles data from studies identifying PPT1 substrates. plos.orgupenn.edunih.govbiorxiv.orgupenn.edunih.govjneurosci.orgacs.org
Kinases and phosphatases are key regulators of cellular signaling, and their activity is often controlled by their subcellular localization, which can be influenced by palmitoylation. PPT1-mediated depalmitoylation of these signaling molecules is an important mechanism for controlling their function and, consequently, downstream signaling cascades. plos.orgupenn.edunih.govupenn.edu
Table 4: Examples of Kinase and Phosphatase Substrates of PPT1
| Protein | Function |
|---|---|
| Fyn kinase | A member of the Src family of tyrosine kinases involved in synaptic plasticity and cell growth. |
| CaMKII (Calcium/calmodulin-dependent protein kinase II) | A key kinase in synaptic plasticity, particularly long-term potentiation. |
| Various protein phosphatases | Enzymes that remove phosphate (B84403) groups from proteins, counteracting the action of kinases. |
This table is based on the identification of these proteins as PPT1 substrates in proteomic screens. plos.orgupenn.edunih.govupenn.edu
The trafficking of synaptic vesicles, which involves cycles of exocytosis (neurotransmitter release) and endocytosis (vesicle recycling), is fundamental to synaptic transmission. Many proteins involved in these processes are palmitoylated, and their depalmitoylation by PPT1 is essential for their proper function. plos.orgupenn.edunih.govupenn.edutandfonline.comnih.gov Deficiencies in PPT1 have been shown to impair both exocytosis and endocytosis at synapses. tandfonline.comnih.gov
Table 5: Examples of Exo- and Endocytic Protein Substrates of PPT1
| Protein | Function |
|---|---|
| SNAP-25 | A t-SNARE protein essential for the fusion of synaptic vesicles with the presynaptic membrane. acs.orgtandfonline.com |
| VAMP2 (Synaptobrevin-2) | A v-SNARE protein on synaptic vesicles that is crucial for exocytosis. acs.org |
| Dynamin | A GTPase required for the scission of newly formed vesicles during endocytosis. tandfonline.com |
| Cysteine String Protein (CSP) | A co-chaperone protein involved in neurotransmitter release and neuronal survival. upenn.edutandfonline.com |
This table lists key exo- and endocytic proteins identified as PPT1 substrates. plos.orgupenn.edunih.govupenn.eduacs.orgtandfonline.comnih.gov
G-proteins are a large family of signaling molecules that transmit signals from a variety of extracellular stimuli to intracellular effectors. The α-subunits of many heterotrimeric G-proteins are palmitoylated, which is critical for their membrane association and function. PPT1-mediated depalmitoylation is a key step in the signaling cycle of these proteins. plos.orgupenn.edunih.govupenn.edu
Table 6: Examples of G-Protein Substrates of PPT1
| Protein | Function |
|---|---|
| Goα | The alpha subunit of the Go heterotrimeric G-protein, abundant in the nervous system and involved in inhibiting adenylyl cyclase. upenn.edunih.gov |
| Giα | The alpha subunit of the Gi heterotrimeric G-protein, which also inhibits adenylyl cyclase. |
| Gqα | The alpha subunit of the Gq heterotrimeric G-protein, which activates phospholipase C. |
This table highlights G-protein subunits that are established substrates of PPT1. plos.orgupenn.edunih.govupenn.edu
Lysosomal and Mitochondrial Proteins
Protein S-palmitoylation, the reversible post-translational modification involving the attachment of a 16-carbon palmitate lipid to cysteine residues, is a critical regulatory mechanism for protein function, localization, and stability. While extensively studied for plasma membrane and cytosolic proteins, the significance of palmitoylation and its reversal, depalmitoylation, within lysosomes and mitochondria is an expanding area of research. This section will delve into the molecular mechanisms governing protein palmitoylation and depalmitoylation in these two vital organelles, highlighting key protein substrates and the functional consequences of this dynamic lipid modification.
The primary enzyme responsible for the removal of palmitate from proteins within the lysosome is Palmitoyl-Protein Thioesterase 1 (PPT1) . nih.govfishersci.ca This soluble lysosomal hydrolase plays a crucial role in the degradation of lipid-modified proteins. wikipedia.org Mutations that impair PPT1 function lead to the fatal neurodegenerative disorder, infantile neuronal ceroid lipofuscinosis (INCL), underscoring the importance of depalmitoylation in neuronal health. wikipedia.orgctdbase.org
In mitochondria, both palmitoylation and depalmitoylation events have been documented, influencing a range of processes from metabolic regulation to organelle dynamics. While some mitochondrial proteins may undergo spontaneous, non-enzymatic palmitoylation due to the high concentration of palmitoyl-CoA within the mitochondrial matrix, enzymatic regulation by specific DHHC palmitoyl acyltransferases (PATs) and thioesterases is also evident. nih.govfrontiersin.org
Palmitoylation and Depalmitoylation of Lysosomal Proteins
The proper functioning of lysosomes, the cell's primary degradative and recycling centers, relies on the correct sorting and trafficking of a multitude of enzymes and membrane proteins. Palmitoylation has emerged as a key regulator of these processes.
A prominent example involves the lysosomal sorting receptors , such as the cation-independent mannose 6-phosphate receptor (CI-MPR) and sortilin. nih.gov These receptors are responsible for binding newly synthesized lysosomal hydrolases in the Golgi apparatus and trafficking them to the endolysosomal system. Research has shown that these sorting receptors are palmitoylated, and this modification is essential for their retrograde trafficking from endosomes back to the Golgi. nih.gov The enzyme responsible for this crucial palmitoylation step has been identified as DHHC-15 . nih.gov When palmitoylation is blocked, these receptors become trapped in endosomes, leading to their degradation and the mistargeting of lysosomal enzymes. nih.gov
Another significant lysosomal protein subject to palmitoylation is TMEM55B , an integral lysosomal membrane protein. nih.gov TMEM55B is involved in the retrograde transport of lysosomes along microtubules. S-palmitoylation of TMEM55B is critical for its exit from the Golgi and its subsequent localization to lysosomes. nih.gov The absence of this modification results in the retention of TMEM55B in the Golgi, thereby impairing its function in lysosomal positioning. nih.gov
The depalmitoylation of lysosomal proteins is equally important, primarily for their eventual degradation. PPT1 is the main enzyme responsible for removing palmitate from proteins targeted for degradation within the lysosome. frontiersin.org This process is a prerequisite for the complete breakdown of these proteins by other lysosomal hydrolases.
The table below summarizes key research findings on the palmitoylation of specific lysosomal proteins.
| Protein | Palmitoylating Enzyme | Depalmitoylating Enzyme | Functional Consequence of Palmitoylation/Depalmitoylation |
| Cation-independent mannose 6-phosphate receptor (CI-MPR) | DHHC-15 | PPT1 (inferred for degradation) | Essential for retrograde trafficking from endosomes to the Golgi. nih.gov |
| Sortilin | DHHC-15 | PPT1 (inferred for degradation) | Required for efficient retrograde transport and interaction with the retromer complex. nih.gov |
| TMEM55B | Not yet identified | Not yet identified | Crucial for exit from the Golgi and proper lysosomal localization and positioning. nih.gov |
| Lysosomal integral membrane protein 2 (LIMP-2/SCARB2) | Under investigation | Not yet identified | Hypothesized to regulate the formation of membrane contact sites and lipid transport. for2625-lysosomes.de |
Palmitoylation and Depalmitoylation of Mitochondrial Proteins
Mitochondria, the powerhouses of the cell, are also hubs of metabolic activity and signaling. Palmitoylation of mitochondrial proteins has been shown to regulate metabolic pathways, mitochondrial dynamics, and apoptosis.
One of the well-characterized mitochondrial substrates of PPT1 is the F1 complex of the mitochondrial ATP synthase . cenmed.com The proper localization and function of this critical component of the oxidative phosphorylation machinery are dependent on its depalmitoylation by PPT1. cenmed.com This highlights a direct link between lysosomal enzyme function and mitochondrial energy production.
Several other mitochondrial proteins have been identified as being palmitoylated. For instance, calnexin and the thioredoxin family protein TMX , which are localized to the mitochondria-associated membrane (MAM), a subdomain of the endoplasmic reticulum, require palmitoylation for their enrichment at this interface. embopress.orgfrontiersin.org This localization is crucial for the regulation of calcium flux between the ER and mitochondria. frontiersin.org
In the realm of metabolism, the enzyme carbamoyl-phosphate synthetase 1 (CPS1) and methylmalonyl-CoA semialdehyde dehydrogenase (MMSDH) are inhibited by palmitoylation at their active site cysteines. nih.gov This suggests a feedback mechanism where high levels of fatty acids can downregulate amino acid catabolism. Conversely, the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) , involved in ketone body production, is also palmitoylated, which appears to occur spontaneously in the presence of palmitoyl-CoA. frontiersin.org
The depalmitoylating enzyme acyl-protein thioesterase 1 (APT1) , traditionally considered cytosolic, has also been found in mitochondria, suggesting a role in the dynamic regulation of mitochondrial protein palmitoylation. citeab.comfrontiersin.org
The following table details research findings on the palmitoylation of specific mitochondrial proteins.
| Protein | Palmitoylating Enzyme | Depalmitoylating Enzyme | Functional Consequence of Palmitoylation/Depalmitoylation |
| ATP synthase F1 complex | Not yet identified | PPT1 | Depalmitoylation by PPT1 is required for proper localization and function. cenmed.com |
| Calnexin | Not yet identified | Not yet identified | Palmitoylation promotes enrichment at the mitochondria-associated membrane (MAM). embopress.org |
| TMX | Not yet identified | Not yet identified | Palmitoylation of juxtamembrane cysteine residues leads to enrichment on the MAM. embopress.orgfrontiersin.org |
| Carbamoyl-phosphate synthetase 1 (CPS1) | Spontaneous | Not yet identified | Inhibition of enzymatic activity. nih.gov |
| Methylmalonyl-CoA semialdehyde dehydrogenase (MMSDH) | Spontaneous | Not yet identified | Inhibition of enzymatic activity. nih.gov |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Spontaneous | Not yet identified | Palmitoylation occurs in a palmitoyl-CoA dependent manner. frontiersin.org |
Cellular and Physiological Impact of Palmitoylation/depalmitoylation Cycles
Regulation of Protein Trafficking and Subcellular Localization
The palmitoylation/depalmitoylation cycle is a key mechanism for controlling the movement and placement of proteins within the cell. tandfonline.comnih.gov This process dynamically regulates the shuttling of several proteins between different cellular compartments, such as the Golgi apparatus and the plasma membrane. tandfonline.comtandfonline.com For peripheral membrane proteins, palmitoylation significantly increases their hydrophobicity, promoting stable membrane anchoring and dictating their subcellular address. frontiersin.orgnih.govtandfonline.com
A well-studied example is the regulation of Ras small GTPases. In their depalmitoylated state, proteins like N-Ras and H-Ras cycle rapidly on and off the cytosolic face of endomembranes. tandfonline.com Upon reaching the Golgi apparatus, a Golgi-localized palmitoyl (B13399708) acyltransferase (PAT) attaches a palmitate group. tandfonline.comtandfonline.com This modification "traps" the protein in the Golgi membrane, increasing its membrane affinity and directing it into the vesicular transport pathway for sorting to its final destination, such as the plasma membrane. tandfonline.comtandfonline.com Subsequently, a depalmitoylation step, catalyzed by an acyl-protein thioesterase (APT), removes the palmitate, releasing the protein from the peripheral membrane and allowing it to return to the Golgi via a non-vesicular pathway for another cycle. tandfonline.comtandfonline.com This rapid, regulated trafficking is also crucial for the GABA-synthesizing enzyme, glutamic acid decarboxylase 65 (GAD65), ensuring its delivery to synaptic vesicles. tandfonline.comacs.org
In neurons, the depalmitoylating enzyme Palmitoyl Protein Thioesterase 1 (PPT1) is found in synaptosomes and is trafficked along axons, suggesting it is released into the synaptic cleft to regulate both pre- and post-synaptic proteins. nih.govupenn.edu This localization is critical, as PPT1 deficiency disrupts the proper trafficking of synaptic vesicle proteins, hindering their recycling and impairing the regeneration of fresh vesicles. nih.gov The precise localization of both palmitoylating and depalmitoylating enzymes is therefore a primary determinant of protein subcellular localization and function. nih.gov
Table 1: Research Findings on Palmitoylation and Protein Trafficking
| Protein/Process | Regulating Enzyme(s) | Key Finding | Reference(s) |
|---|---|---|---|
| H-Ras/N-Ras | Palmitoyl Acyltransferases (PATs), Acyl-protein Thioesterases (APTs) | Dynamic cycling between the Golgi and plasma membrane is regulated by palmitoylation state. | tandfonline.comtandfonline.com |
| GAD65 | PATs, APTs | Palmitoylation cycles regulate the shuttling of this GABA-synthesizing enzyme to synaptic vesicle membranes. | tandfonline.comacs.org |
| Synaptic Vesicle Proteins (e.g., VAMP2, SNAP25) | Palmitoyl Protein Thioesterase 1 (PPT1) | PPT1 deficiency leads to persistent membrane anchorage of these proteins, impairing synaptic vesicle recycling. | nih.gov |
| General Protein Localization | PATs | The limited spatial expression of PATs can dictate the subcellular localization of modified proteins. | nih.gov |
Modulation of Membrane Microdomains
Palmitoylation plays a critical role in organizing the plasma membrane by targeting proteins to specialized, cholesterol-rich microdomains, often referred to as lipid rafts. frontiersin.orgfrontiersin.org The addition of the hydrophobic palmitate moiety increases a protein's affinity for these ordered lipid environments. frontiersin.org This process is essential for the compartmentalization of proteins, which is crucial for functions like signal transduction. frontiersin.org
Multiple palmitoylation modifications on a protein serve as a strong signal for targeting to lipid rafts. nih.gov The reversible nature of this modification allows for dynamic control over a protein's association with these domains. frontiersin.org For example, the postsynaptic density protein-95 (PSD-95), a key scaffold protein at excitatory synapses, requires palmitoylation for its localization to the postsynaptic membrane. molbiolcell.org It has been proposed that the palmitoylation of immobilized PSD-95 helps to nucleate and stabilize these microdomains at the postsynaptic terminal. molbiolcell.org This remodeling of the synaptic membrane to form stable domains is a developmentally regulated process that may be key to synaptic function. molbiolcell.org Similarly, the visual G protein-coupled receptor (GPCR) rhodopsin acquires high affinity for lipid rafts (raftophilicity) upon dimerization, a process that depends on its palmitoylation status. nih.gov
Interplay with Signal Transduction Pathways
The dynamic cycle of palmitoylation and depalmitoylation is deeply integrated with cellular signal transduction. scbt.com By controlling the localization, clustering, and interactions of signaling components, this modification provides an intricate regulatory network that responds to both intracellular and extracellular signals. tandfonline.comnih.gov
In the central nervous system, palmitoylation homeostasis is essential for normal physiological function. acs.orgnih.gov Proteomic studies on brains deficient in the depalmitoylating enzyme PPT1 revealed that a significant number of its substrates are involved in critical neuronal signaling pathways. nih.gov An unbiased pathway analysis identified the top five affected pathways as:
GABA receptor signaling
CREB signaling in neurons
Synaptic long-term depression
Endocannabinoid neuronal synapse pathway
Synaptogenesis signaling pathway nih.gov
The endocannabinoid system, which utilizes retrograde messengers to modulate neurotransmitter release, is one such pathway. nih.govmdpi.com These lipid-based signals are synthesized on demand from membrane precursors and act on presynaptic cannabinoid (CB1) receptors to suppress synaptic transmission. nih.govmdpi.com The proper functioning of proteins within this and other pathways, such as the palmitoylation of the GABA-synthesizing enzyme GAD65, relies on depalmitoylation by enzymes like PPT1. nih.govacs.org
Palmitoylation cycles exert significant control over the activity and function of various neurotransmitter receptors and ion channels. nih.gov This regulation can occur through multiple mechanisms, including altering the receptor's trafficking, its retention time at the synapse, or its association with scaffolding proteins and downstream effectors. frontiersin.orgfrontiersin.org
For example, the palmitoylation of the central postsynaptic scaffold protein PSD-95 is crucial for regulating the number of AMPA-type glutamate (B1630785) receptors at the synapse, thereby modulating synaptic strength. frontiersin.org Furthermore, the activity of glutamate receptors can, in turn, regulate the palmitoylation status of postsynaptic proteins, creating a feedback loop that is fundamental to synaptic plasticity. frontiersin.orgfrontiersin.org The depalmitoylating enzyme PPT1 is also implicated in controlling receptor function; its activity is suggested to be involved in the developmental switch of N-methyl-d-aspartate (NMDA) receptor subunits from GluN2B to GluN2A. acs.orgnih.gov A study on the AMPA receptor subunit GluA1, a PPT1 substrate, found that a mutation at a specific cysteine residue involved in palmitoylation significantly impacts receptor function. upenn.edu
Neuronal Signaling Pathways (e.g., GABA Receptor, CREB, Endocannabinoid)
Essential Role in Neuronal Development and Synaptic Plasticity
Protein palmitoylation is fundamentally important for both the initial wiring of the nervous system and the ongoing modifications of synaptic connections that form the basis of learning and memory. frontiersin.orgnih.govresearchgate.net During neuronal development, palmitoylation facilitates the growth of axons and dendrites by controlling the transport of essential proteins. nih.gov In mature neurons, the dynamic palmitoylation/depalmitoylation of synaptic proteins regulates their trafficking and localization, contributing directly to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). frontiersin.orgnih.govresearchgate.net
Mice deficient in the depalmitoylating enzyme PPT1 show a decreased ability to express LTP in the hippocampus, highlighting the importance of the palmitoylation cycle in regulating synaptic strength. frontiersin.orgnih.gov The reversible nature of this modification allows for rapid, activity-dependent changes in the localization and function of key synaptic proteins, making it a pivotal mechanism for modulating neural circuits. frontiersin.org
The proper development of neuronal processes, including axonal outgrowth and neurite extension, is critically dependent on palmitoylation cycles. acs.orgnih.govnih.gov The depalmitoylating enzyme PPT1, in particular, contributes to these morphogenic pathways. acs.orgnih.gov Studies have shown that PPT1 is targeted specifically to the axons of mature neurons, where it localizes to presynaptic terminals and axonal varicosities. nih.gov This polarized targeting suggests a specialized role for depalmitoylation in regulating the neuronal exocytotic pathway and early development. nih.gov By controlling the anterograde and retrograde transport of proteins, palmitoylation ensures that the necessary components for fiber growth and differentiation are correctly delivered. nih.gov
Dendritic Spine Morphogenesis
Dendritic spines are small protrusions on dendrites that form the postsynaptic component of most excitatory synapses. Their morphology is tightly linked to synaptic strength and plasticity. The dynamic cycle of palmitoylation and depalmitoylation is a key regulator of the proteins that govern spine architecture. frontiersin.org
Control over dendritic spine formation is partly mediated by microRNA-138, which has been found to downregulate the mRNA that codes for Acyl-protein thioesterase-1 (APT1). nih.gov APT1, in turn, acts upon the palmitoylated G-protein subunit Gα13, indicating a specific pathway where depalmitoylation influences spine development. nih.gov Deficiencies in the depalmitoylating enzyme Palmitoyl-Protein Thioesterase 1 (PPT1) are associated with immature dendritic spine morphology in cultured neurons, further highlighting the importance of palmitate removal for proper spine maturation. nih.govupenn.edu
Conversely, the addition of palmitate is equally critical. The palmitoyl acyltransferase ZDHHC8 is highly abundant in the brain. frontiersin.org Its disruption, as seen in models related to the 22q11.2 genetic deletion, leads to a significant reduction in dendritic spine density. frontiersin.org This is linked to decreased palmitoylation of key cytoskeletal regulators, including the Rho GTPase Cdc42. frontiersin.org Palmitoylation is essential for the correct localization and function of Cdc42 and its downstream effector, LIM Kinase-1 (LIMK1), which are critical for controlling actin dynamics during structural synaptic plasticity. frontiersin.org
Another crucial protein for spine structure is the 190 kDa isoform of ankyrin-G (AnkG-190). nih.gov The stability and localization of AnkG-190 in the heads of dendritic spines are controlled by its palmitoylation at a specific cysteine residue (Cys70). nih.gov This modification is facilitated by the enzyme ZDHHC8, and its inhibition leads to increased mobility of AnkG-190 and altered scaffolding of the postsynaptic density protein PSD-95. nih.gov
Table 1: Key Proteins in Dendritic Spine Morphogenesis Regulated by Palmitoylation This table is interactive. You can sort and filter the data.
| Protein | Modifying Enzyme(s) | Role in Spine Morphogenesis |
|---|---|---|
| Gα13 | APT1 (depalmitoylation) | Depalmitoylation by APT1 is regulated by miRNA-138 to control spine development. nih.gov |
| Cdc42 | ZDHHC8 (palmitoylation) | Palmitoylation is required for proper localization and function in regulating the actin cytoskeleton for spine remodeling. frontiersin.org |
| AnkG-190 | ZDHHC8 (palmitoylation) | Palmitoylation stabilizes its position in the spine head, crucial for postsynaptic scaffolding. nih.gov |
| LIMK1 | Palmitoylation-dependent | Palmitoylation regulates its ability to control cofilin activity, impacting F-actin content required for spine plasticity. frontiersin.org |
| General | PPT1 (depalmitoylation) | PPT1 deficiency leads to immature spine morphology, indicating a role for depalmitoylation in spine maturation. nih.govupenn.edu |
Synaptogenesis and Neurotransmission
Synaptogenesis, the formation of synapses, and the subsequent neurotransmission are complex processes that rely on the precise localization and interaction of a vast array of proteins. Palmitoylation acts as a rapid and reversible switch that can dynamically regulate these proteins, playing a role similar to phosphorylation in controlling their function and location. nih.gov The expression of the depalmitoylating enzyme PPT1 in the brain often parallels the abundance of presynaptic markers, indicating a role for this enzyme in synaptogenesis. researchgate.net Proteomic analyses have revealed that a high percentage of the hundreds of identified palmitoylated proteins are localized to synapses, underscoring the importance of this modification for synaptic function. nih.govupenn.edu
A prime example is the postsynaptic scaffolding protein PSD-95, one of the most abundant proteins at excitatory synapses. frontiersin.org The palmitoylation state of PSD-95 is regulated by neuronal activity and is critical for synaptic plasticity. frontiersin.orgrupress.org This modification controls the anchoring of AMPA-type glutamate receptors at the synapse, which is a fundamental mechanism for modulating synaptic strength. rupress.org
The entire synaptic vesicle cycle, which is essential for the release of neurotransmitters, is also heavily influenced by palmitoylation. PPT1 is localized in synaptosomes and synaptic vesicles, and its deficiency has been shown to impair synaptic vesicle recycling at nerve terminals. nih.govnih.gov Unbiased proteomic screens of mice lacking PPT1 have identified numerous substrates, including synaptic adhesion molecules, endocytic proteins, and channels. upenn.eduupenn.edu The aberrant palmitoylation of these substrates in PPT1-deficient models likely contributes to deficits in synaptogenesis and neurotransmission. upenn.edu For instance, studies have shown that learning events, such as fear conditioning, trigger changes in the palmitoylation status of a large number of hippocampal proteins, the majority of which are synaptic proteins involved in regulating synapse formation and plasticity. biorxiv.org
Table 2: Regulation of Synaptogenesis and Neurotransmission by Palmitoylation Cycles This table is interactive. You can sort and filter the data.
| Protein/Process | Modifying Enzyme(s) | Role in Synapse Function |
|---|---|---|
| PSD-95 | DHHC enzymes (palmitoylation), ABHD17 (depalmitoylation) | Palmitoylation regulates its synaptic clustering and ability to anchor AMPA receptors, affecting synaptic strength. frontiersin.orgrupress.orgportlandpress.com |
| Synaptic Vesicle Recycling | PPT1 (depalmitoylation) | PPT1 is required for efficient recycling of synaptic vesicles at the nerve terminal. nih.gov |
| AMPA Receptors (e.g., GRIA1) | CPT1C (depalmitoylation) | Depalmitoylation by CPT1C, a neuron-specific thioesterase, modulates the trafficking of AMPA receptors to the plasma membrane. uniprot.orgebi.ac.ukuniprot.org |
| Synaptic Adhesion Molecules | PPT1 (depalmitoylation) | Proper depalmitoylation is necessary for the function of adhesion molecules that guide synapse formation. upenn.edu |
| PRG-1/LPPR4 | Palmitoylation-dependent | Activity-induced palmitoylation is essential for the insertion of AMPA receptors into the postsynaptic membrane. biorxiv.org |
Integration with Autophagy and Lysosomal Homeostasis
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins, relying on the lysosome for final breakdown. frontiersin.org The depalmitoylating enzyme PPT1 is a soluble, hydrolytic lysosomal enzyme that plays a direct role in this pathway. nih.govresearchgate.netfrontiersin.org Its primary function within the lysosome is to remove palmitate from S-acylated proteins, a necessary step before these proteins can be degraded by other lysosomal hydrolases. frontiersin.org
A deficiency in PPT1 leads to the lysosomal storage disease infantile neuronal ceroid lipofuscinosis (CLN1), characterized by the accumulation of these undigested palmitoylated proteins, known as ceroid lipofuscin. nih.govacs.orgnih.gov This accumulation disrupts lysosomal function and impairs the entire autophagy process. frontiersin.orgnih.gov Knockdown of PPT1 has been shown to increase the pH of lysosomes, thereby reducing the efficacy of pH-sensitive hydrolases and causing an excessive accumulation of autophagic vesicles (autophagy flux). frontiersin.org
Recent research has revealed a more intricate role for PPT1 in maintaining lysosomal health. In mice lacking Ppt1, there is a significant dysregulation of lysosomal calcium (Ca++) homeostasis. nih.gov This is caused by reduced levels of the IP3R1 channel, which transports Ca++ from the endoplasmic reticulum to the lysosome. nih.gov The expression of this channel is controlled by the transcription factor NFATC4, which itself requires palmitoylation to traffic to the nucleus and become active. In the absence of Ppt1, the enzymes that palmitoylate NFATC4 are reduced, leading to less active NFATC4, lower IP3R1 expression, and consequently, impaired lysosomal Ca++ levels. nih.gov This Ca++ deficit suppresses the activity of Ca++-dependent lysosomal enzymes and further cripples the autophagy pathway. nih.gov
Pathophysiological Relevance of Disrupted Thioester Metabolism
Infantile Neuronal Ceroid Lipofuscinosis Type 1 (CLN1) Batten Disease
Infantile Neuronal Ceroid Lipofuscinosis (CLN1), a form of Batten disease, is a devastating lysosomal storage disorder that primarily affects the nervous system. biorxiv.orgmedlineplus.govchildneurologyfoundation.org It is the most common group of inherited neurodegenerative diseases in children. nih.gov CLN1 is characterized by its early onset and rapid progression. nih.gov Though individuals may develop normally in early infancy, symptoms such as irritability and developmental regression typically appear by 18 months. medlineplus.govmedlineplus.gov The disease leads to a progressive loss of brain tissue, vision loss, seizures, and a decline in motor and cognitive functions, ultimately resulting in death within childhood. medlineplus.govrareportal.org.au
Genetic Etiology and Neuropathology
Genetic Basis: CLN1 is an autosomal recessive disorder caused by mutations in the CLN1 gene located on chromosome 1. nncl.nobdsrafoundation.org This gene encodes the lysosomal enzyme Palmitoyl-Protein Thioesterase 1 (PPT1). nih.govbdsrafoundation.org Pathogenic mutations in the CLN1 gene lead to a significant reduction or complete loss of PPT1 enzyme function. medlineplus.gov This deficiency is the root cause of the disease's pathology. bdsrafoundation.org
Accumulation of Undigested Thioester-Modified Proteins
The primary function of the PPT1 enzyme is to cleave thioester bonds that attach long-chain fatty acids, such as palmitate, to cysteine residues on various proteins. acs.orgscbt.comnih.gov This depalmitoylation step is essential for the normal lysosomal degradation and recycling of these proteins. researchgate.netscbt.com
In CLN1 disease, the deficiency of PPT1 prevents the removal of these fatty acid chains. nih.gov Consequently, partially degraded, lipid-modified proteins and peptides (specifically, S-acylcysteine-containing peptides) accumulate within the lysosomes. medlineplus.govnih.govoup.com This failure of lysosomal catabolism leads to the engorgement of lysosomes with this waste material, disrupting cellular function and triggering pathological cascades. researchgate.netchildneurologyfoundation.org
Impact on Neuronal Viability and Function
The progressive accumulation of storage material within lysosomes is highly toxic to neurons, leading to widespread cell death and neurodegeneration. biorxiv.orgmedlineplus.gov This neuronal loss is the direct cause of the severe clinical symptoms of CLN1 disease. The nervous system is particularly vulnerable, resulting in:
Psychomotor Regression: Children lose previously acquired skills. medlineplus.govmedlineplus.gov
Cognitive Decline: A progressive loss of intellectual function occurs. medlineplus.govrareportal.org.au
Vision Loss: Retinal atrophy leads to blindness, often by the age of two. medlineplus.govresearchgate.net
Seizures and Motor Dysfunction: Patients experience muscle twitches (myoclonus), epilepsy, and loss of muscle tone and coordination. medlineplus.govmedlineplus.gov
Ultimately, the relentless neurodegeneration leads to a vegetative state and premature death. medlineplus.govresearchgate.net The disease's progression is marked by a loss of all motor function and the need for a feeding tube. medlineplus.gov
Development of Therapeutic Modalities for CLN1
Currently, there is no cure for CLN1 disease; treatment is focused on managing symptoms to maintain the best possible quality of life. bdfa-uk.org.ukbattendiseasenews.com However, research into disease-modifying therapies is active and exploring several avenues aimed at addressing the root enzymatic deficiency. bdfa-uk.org.uk
| Therapeutic Strategy | Description | Research Findings & Challenges |
| Enzyme Replacement Therapy (ERT) | This approach aims to supplement the missing PPT1 enzyme by administering a recombinant, functional version of the enzyme. bdfa-uk.org.ukgene.vision | Preclinical studies in mouse models have shown that delivering recombinant human PPT1 can reduce storage material and improve motor function and lifespan. taylorandfrancis.com A major challenge is delivering the enzyme across the blood-brain barrier (BBB) to the central nervous system. nih.gov |
| Gene Therapy | Gene therapy seeks to introduce a correct copy of the CLN1 gene into the patient's cells, allowing them to produce their own functional PPT1 enzyme. bdfa-uk.org.uk Adeno-associated viruses (AAVs) are often used as vectors for delivery. nih.gov | Studies in CLN1 mouse models using AAV vectors have demonstrated positive outcomes, including increased enzyme activity and delayed disease progression. gene.vision Ensuring efficient and safe delivery to the brain remains a key focus. nih.gov |
| Small Molecule Drugs | This strategy involves using small molecules that can cross the BBB. One approach is using "pharmacological chaperones" to help stabilize mutant forms of the PPT1 enzyme, potentially restoring some function. nih.gov Another approach uses substrate reduction therapy to decrease the production of the substances that accumulate. gene.vision | Some experimental compounds have shown the ability to reduce storage material in patient-derived cells in vitro. nih.gov However, translating these findings into effective clinical treatments is an ongoing challenge. nih.gov |
These therapeutic strategies, particularly in combination, offer hope for treating this devastating neurodegenerative disorder. nih.gov
Implications in Oncogenesis and Cancer Therapeutics
While PPT1 deficiency is catastrophic in CLN1 disease, the dysregulation of this enzyme is also implicated in the progression of various cancers. acs.orgnih.gov Unlike in CLN1, where the enzyme is absent or inactive, many cancer cells exhibit an overexpression of PPT1. acs.orgnih.gov
PPT1 Dysregulation in Cancer Progression
Recent research has identified PPT1 as a critical regulator of cellular processes that are essential for cancer cell growth and survival, such as autophagy and mTOR signaling. frontiersin.org Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. PPT1 has been found to be overexpressed in several cancers, including oral squamous cell carcinoma, cholangiocarcinoma, and esophageal cancers, where its higher expression is often associated with a poorer prognosis. acs.orgnih.govfrontiersin.org
By regulating lysosomal function, PPT1 is essential for the interaction between mTOR and its activator Rheb on the lysosomal surface, which is crucial for driving cancer cell growth. frontiersin.org Therefore, the elevated levels of PPT1 in certain tumors represent a viable therapeutic target. acs.orgnih.gov Inhibiting PPT1 can disrupt these vital pathways, leading to cancer cell death and potentially enhancing the efficacy of other treatments like chemotherapy or immunotherapy. nih.govresearchgate.net Studies have shown that PPT1 inhibitors can impair autophagic flux and kill tumor cells, making them a promising area for anticancer drug development. nih.govfrontiersin.orgresearchgate.net
Modulation of Cell Death Pathways
The disruption of thioester metabolism, particularly through the enzyme palmitoyl-protein thioesterase 1 (PPT1), has significant implications for the modulation of cell death pathways. PPT1 is a lysosomal enzyme that removes long-chain fatty acids, such as palmitate, from modified cysteine residues in proteins. acs.org The inhibition of PPT1 has been shown to induce cell death, a finding that has positioned it as a potential target for anticancer drug development. acs.org Research has demonstrated that PPT1 inhibitors can enhance the killing of tumor cells, highlighting the enzyme's role in cellular survival and proliferation. acs.org
Mutations in the PPT1 gene are the cause of infantile neuronal ceroid lipofuscinosis (CLN1), a devastating neurodegenerative disease characterized by the accumulation of fatty-acid-modified proteins. acs.orgplos.org The pathophysiology of CLN1 involves endoplasmic reticulum (ER) and oxidative stresses, which are known mediators of apoptosis. nih.gov The absence of functional PPT1 leads to an accumulation of palmitoylated substrates, which can trigger these stress responses and ultimately lead to programmed cell death. nih.gov This process suggests a positive feedback loop where the initial disruption in depalmitoylation leads to increased cellular stress, further promoting disease progression through apoptotic mechanisms. plos.org
Association with Other Neurodegenerative Conditions
The role of disrupted thioester metabolism extends beyond CLN1 disease to other neurodegenerative conditions. The enzyme PPT1 and the broader process of protein palmitoylation are crucial for normal central nervous system function, including axonal outgrowth and dendritic spine morphogenesis. acs.org The absence of PPT1 activity leads to the accumulation of palmitoylated proteins, a central feature of the neurodegenerative process in CLN1. nih.gov This accumulation is not just a passive storage issue; it actively contributes to neuropathology by impairing critical functions like synaptic vesicle recycling. nih.gov
Research has uncovered that aberrant palmitoylation is a feature in several major neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). upenn.edu This suggests a common etiological pathway where the improper regulation of protein lipidation contributes to neuronal dysfunction and degeneration. upenn.edu The study of PPT1 substrates has identified over 100 proteins involved in synaptic function, such as channels, transporters, and components of the endo/exocytic machinery. plos.org The hyperpalmitoylation of these substrates due to PPT1 deficiency can exacerbate neurodegenerative pathology, implicating these molecular pathways in the etiology of a range of neurodegenerative diseases. acs.orgplos.org
Future Directions and Emerging Research Avenues
Unraveling the Full Landscape of Palmitoyl (B13399708) Thioester-Related Interactions
S-palmitoylation, the reversible attachment of fatty acids like palmitate to cysteine residues via a thioester bond, is now understood to be a critical regulator of protein function. fishersci.atciteab.com This modification significantly influences a protein's life by affecting its membrane association, stability, trafficking, and conformation. citeab.com Future research will focus on comprehensively mapping the network of protein-protein and protein-lipid interactions that are governed by palmitoylation.
A key challenge is to understand how the addition or removal of a palmitoyl group acts as a dynamic switch to control signal transduction pathways. citeab.commims.com Many signaling proteins are palmitoylated, and this modification can dictate their localization to specific membrane microdomains, such as lipid rafts, thereby controlling their access to substrates and interaction partners. mims.com Emerging proteomic techniques are enabling the identification of hundreds of palmitoylated proteins, but the functional consequence of this modification is known for only a fraction of them. fishersci.pt Future studies will aim to build a complete "interactome" for palmitoylated proteins, clarifying how this single modification can orchestrate complex cellular events.
Bridging Palmitoylation Dynamics with Disulfide Bond Formation and Protein Conformation
A fascinating and relatively new area of research is the interplay between S-palmitoylation and disulfide bond formation, two distinct modifications that can occur on cysteine residues. wikipedia.org Emerging evidence suggests that these two modifications can be mutually exclusive and that the depalmitoylation of a cysteine residue may be a prerequisite for it to form a disulfide bond. fishersci.ptwikipedia.org This dynamic interplay is particularly relevant for transmembrane and secreted proteins.
For instance, studies on synaptic proteins have shown that cysteines in the extracellular domains of some proteins are first palmitoylated intracellularly. wikipedia.org Following trafficking to the cell surface, the removal of the palmitate group by enzymes like Palmitoyl Protein Thioesterase 1 (PPT1) appears to facilitate the formation of crucial disulfide bonds in the oxidative extracellular environment. wikipedia.orgguidetopharmacology.org This process is vital for the proper folding and functional maturation of these proteins. wikipedia.org Future research will focus on identifying more proteins that undergo this sequential modification and understanding the regulatory mechanisms that coordinate the "hand-off" from a thioester linkage to a disulfide bond. This link between palmitoylation dynamics and protein structure could explain the multifaceted roles of depalmitoylating enzymes and the pathologies that arise from their dysfunction. fishersci.ptciteab.com
Rational Design of Modulators for Thioesterase Activity
Given the critical role of thioesterases in reversing protein palmitoylation, these enzymes have become attractive targets for therapeutic development. fishersci.pt The rational design of molecules to modulate thioesterase activity is a key future direction. This approach relies on understanding the three-dimensional structure of the enzyme to design specific inhibitors or activators. fishersci.fifishersci.ca
Computational methods, such as the Iterative Protein Redesign and Optimization (IPRO) algorithm, are being used to redesign the substrate-binding pockets of thioesterases to alter their activity and specificity for fatty acids of different chain lengths. fishersci.fiwikipedia.org This has significant biotechnological potential for producing specific fatty acids. wikipedia.orginvivochem.com
In the context of disease, there is a major effort to discover and characterize new inhibitors for enzymes like Palmitoyl-protein thioesterase 1 (PPT1), which is implicated in neurodegenerative diseases and cancer. fishersci.pt High-throughput screening of compound libraries has identified potent PPT1 inhibitors, including the FDA-approved drug orlistat (B1677487) and the natural product derivative palmostatin B. fishersci.pt Further research aims to use these findings to design even more potent and specific modulators, opening new avenues for treating diseases driven by aberrant depalmitoylation. fishersci.ptontosight.ai
Systems Biology and Network Analysis of Lipid Post-Translational Modifications
To fully grasp the impact of lipid modifications, researchers are moving beyond the study of single proteins to a systems-level analysis. wikipedia.orgctdbase.org Systems biology integrates large-scale datasets from lipidomics (the study of all lipids) and proteomics (the study of all proteins) to build comprehensive models of cellular networks. wikipedia.org Post-translational modifications (PTMs), including palmitoylation, are crucial regulatory layers in these networks, adding immense functional diversity to the proteome. ctdbase.orgfishersci.ca
Future research will increasingly rely on mass spectrometry-based quantitative profiling to identify and quantify thousands of PTMs simultaneously under different cellular conditions. ctdbase.org This data can then be used to construct and analyze PTM regulatory networks using bioinformatics tools. atamanchemicals.comsmartscience.co.th By examining network parameters like "degree distribution" and "betweenness centrality," scientists can identify key PTMs and the enzymes that regulate them, which act as master switches in disease-associated pathways. atamanchemicals.com This approach promises to accelerate the discovery of novel biomarkers and drug targets by providing a holistic view of how the complex interplay of lipid modifications like palmitoylation drives cellular function and disease. ctdbase.orgatamanchemicals.com
Q & A
Q. How can this compound’s metabolic crosstalk with acyl-CoA pathways be systematically mapped?
- Methodological Answer : Use stable isotope-resolved lipidomics (-glucose or -glutamine tracing) to track carbon flux into this compound. Integrate with transcriptomic data (e.g., RNA-seq of ACSL and CPT1 genes) to identify regulatory nodes. Computational modeling (e.g., constraint-based reconstruction of lipid networks) can predict rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
